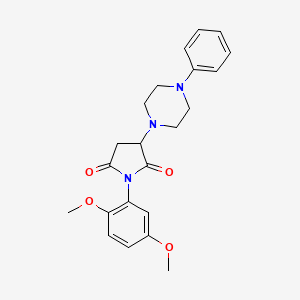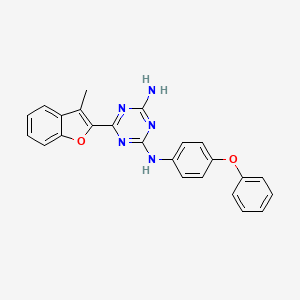![molecular formula C26H21N5OS B14962404 5-{[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]amino}-N-(4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B14962404.png)
5-{[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]amino}-N-(4-methylphenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, imidazole, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the formation of the imidazole ring, and finally, the coupling of these rings with the phenyl groups. The reaction conditions often require the use of catalysts, such as samarium triflate, and are carried out under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Benzothiazoles: Compounds containing a benzene ring fused to a thiazole ring.
Uniqueness
5-{[(2Z)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}-N-(4-METHYLPHENYL)-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its specific combination of thiazole, imidazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C26H21N5OS |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
4-[(Z)-(3,4-diphenyl-1,3-thiazol-2-ylidene)amino]-N-(4-methylphenyl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C26H21N5OS/c1-18-12-14-20(15-13-18)29-25(32)23-24(28-17-27-23)30-26-31(21-10-6-3-7-11-21)22(16-33-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,27,28)(H,29,32)/b30-26- |
InChIキー |
JGMOQGNSKLJABQ-BXVZCJGGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)/N=C\3/N(C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)N=C3N(C(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14962352.png)
![10-fluoro-1'-(4-methoxyphenyl)-3-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962356.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)
![N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962368.png)
![3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide](/img/structure/B14962369.png)

![2-(3-methoxypropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962375.png)
![2,3,8-trimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B14962381.png)
![1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14962394.png)
